molecular formula C19H23ClN2O3S B7635904 1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine

1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine

Cat. No.: B7635904
M. Wt: 394.9 g/mol
InChI Key: MXKKXJMPDKDOSR-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzyl chloride and 4-ethoxybenzenesulfonyl chloride.

    Nucleophilic Substitution: The 3-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with piperazine to form 1-(3-chlorobenzyl)piperazine.

    Sulfonylation: The resulting compound is then reacted with 4-ethoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound may modulate specific signaling pathways or inhibit the activity of certain enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine
  • 1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine
  • 1-(3-Chlorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

Uniqueness

1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-(4-ethoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S/c1-2-25-18-6-8-19(9-7-18)26(23,24)22-12-10-21(11-13-22)15-16-4-3-5-17(20)14-16/h3-9,14H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKKXJMPDKDOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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